molecular formula C13H19N3O2 B2381205 5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one CAS No. 878452-97-2

5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one

Cat. No.: B2381205
CAS No.: 878452-97-2
M. Wt: 249.314
InChI Key: YUODCSKJCSYQGN-UHFFFAOYSA-N
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Description

Historical Evolution of Benzimidazolone Research

The benzimidazole nucleus was first synthesized in 1872 by Hoebrecker via condensation of o-phenylenediamine derivatives. Interest surged in the mid-20th century when 5,6-dimethylbenzimidazole was identified as a component of vitamin B~12~. By the 1960s, thiabendazole emerged as the first clinically significant benzimidazole anthelmintic, validating the scaffold’s therapeutic potential. Subsequent decades witnessed the development of proton pump inhibitors (e.g., omeprazole) and antihypertensives (e.g., telmisartan), cementing benzimidazolones as privileged structures in drug discovery.

Benzimidazol-2-one as a Privileged Heterocyclic Scaffold

The term “privileged scaffold” refers to structures capable of interacting with multiple biological targets through strategic substituent modifications. Benzimidazol-2-one exemplifies this through:

  • Structural mimicry : Its planar aromatic system mimics purine bases, enabling interactions with enzymes and nucleic acids.
  • Diverse bioactivity : Derivatives exhibit antimicrobial, anticancer, antiviral, and anti-inflammatory properties.
  • Synthetic flexibility : Substituents at positions 1, 3, and 5 modulate solubility, metabolic stability, and target affinity.

Structural Significance of 5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one

This derivative’s structure (Fig. 1) features three critical modifications:

  • 1,3-Dimethyl groups : Enhance metabolic stability by protecting the imidazolone ring from oxidative degradation.
  • 5-[(2-Methoxyethylamino)-methyl] side chain : Introduces hydrogen-bonding capacity and improves aqueous solubility.
  • Bicyclic core : Facilitates π-π stacking with aromatic residues in biological targets.

Table 1 : Key Structural Features and Their Implications

Feature Role in Bioactivity Example Derivatives
1,3-Dimethyl substitution Metabolic stability Thiabendazole, Albendazole
5-Position modification Target specificity PAK4 inhibitors
Methoxyethylamino group Solubility enhancement Antimicrobial agents

Pharmacophoric Properties of the Benzimidazolone Motif

The benzimidazol-2-one core serves as a pharmacophore through:

  • Hydrogen-bonding interactions : The carbonyl oxygen and NH groups engage with residues like Asp/Glu in enzymes.
  • Aromatic stacking : The planar system interacts with tyrosine/phenylalanine residues in kinase binding pockets.
  • Electron-rich environment : Facilitates charge-transfer interactions with DNA in intercalating agents.

In This compound , the methoxyethylamino side chain introduces a protonatable nitrogen, enhancing binding to acidic pockets in targets like PAK4.

Relevance in Contemporary Chemical Research

Recent studies highlight this compound’s role in:

  • Kinase inhibition : As a PAK4 inhibitor, it suppresses cancer cell proliferation by blocking LIMK1 phosphorylation.
  • Antimicrobial development : Derivatives exhibit activity against resistant bacterial strains via DNA gyrase inhibition.
  • Synthetic methodology : One-pot syntheses using 2-haloanilines and aldehydes improve yield and scalability.

Table 2 : Applications in Drug Discovery

Application Mechanism Reference
Anticancer agents PAK4/LIMK1 pathway inhibition
Antimicrobials DNA intercalation/enzyme inhibition
Neurological therapeutics Serotonin/dopamine receptor modulation

Properties

IUPAC Name

5-[(2-methoxyethylamino)methyl]-1,3-dimethylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-15-11-5-4-10(9-14-6-7-18-3)8-12(11)16(2)13(15)17/h4-5,8,14H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUODCSKJCSYQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CNCCOC)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one involves several steps. The synthetic route typically includes the reaction of 1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one with 2-methoxy-ethylamine under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction

Chemical Reactions Analysis

5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₈ClN₃O₂
  • Molecular Weight : 285.770 g/mol
  • CAS Number : 1050208-79-1

The structural attributes of this compound contribute to its biological activities, particularly through interactions with specific biological targets.

Anticancer Activity

Numerous studies have highlighted the potential of benzoimidazole derivatives in cancer therapy. The compound's structural resemblance to purine nucleotides allows it to act on dihydrofolate reductase (DHFR), a key enzyme involved in DNA synthesis and cell proliferation.

  • Mechanism of Action :
    • The compound inhibits the growth of cancer cells by interfering with nucleotide synthesis.
    • It has been shown to induce apoptosis in various cancer cell lines, including colorectal carcinoma (HCT116) .
  • Case Studies :
    • A study on derivatives of 2-mercaptobenzimidazole demonstrated significant anticancer activity against HCT116 with IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .
    • Further research indicated that modifications in the benzimidazole structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Research indicates that benzoimidazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action :
    • These compounds disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, leading to cell death.
  • Case Studies :
    • In vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MICs) in the micromolar range against various pathogens .
    • The presence of specific substituents on the benzimidazole core was found to enhance antimicrobial potency significantly .

Data Tables

Application AreaActivity TypeTarget Organism/Cell LineIC50/MIC Values
AnticancerHCT116Human Colorectal CarcinomaIC50 = 4.53 µM (N18)
AntimicrobialGram-positiveStaphylococcus aureusMIC = 1.27 µM
AntimicrobialGram-negativeEscherichia coliMIC = 2.60 µM

Mechanism of Action

The mechanism of action of 5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one involves its interaction with specific molecular targets within cells. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can modulate various cellular pathways, including signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes key structural differences and reported properties of similar benzimidazolone derivatives:

Compound Name / Substituents CAS Number Molecular Weight Key Features Reported Activity
Target Compound: 5-[(2-Methoxyethylamino)methyl] 878452-97-2 249.31 Methoxyethylamino group, dimethyl core N/A (structural focus)
5-(Furan-2-ylmethylamino)methyl derivative Discontinued [8] N/A Furan substituent, dimethyl core Antibacterial (P. aeruginosa motility inhibition)
5-Hydrosulfonyl derivatives (e.g., 5a–o) N/A Varies Hydrosulfonyl group at position 5 Antitumor (screened in vitro)
5-Nitro-1-methyl derivative 66108-85-8 193.16 Nitro group, methyl substitution N/A (synthetic intermediate)
5-[1-(Hydroxyimino)ethyl] derivative 1087792-19-5 203.20 Hydroxyiminoethyl group Life science applications
5-Methoxy derivative N/A 164.16 Methoxy group directly attached Potential metabolic studies

Substituent Impact on Activity

  • Nitro Groups : Electron-withdrawing nitro substituents (e.g., ) may reduce solubility but increase reactivity in electrophilic environments .
  • Bulkier Groups : Compounds with chlorophenylmethyl or benzhydryl groups () exhibit steric hindrance, possibly limiting membrane permeability but improving selectivity .

Biological Activity

5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one (CAS Number: 1050208-79-1) is a benzimidazole derivative that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, including its antiproliferative and antibacterial activities, supported by various studies and data.

The molecular formula of the compound is C13H20ClN3O2C_{13}H_{20}ClN_{3}O_{2} with a molecular weight of approximately 285.77 g/mol. The structure features a benzimidazole core substituted with a methoxyethylamino group, which may influence its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of benzimidazole derivatives against various cancer cell lines. For instance, a study comparing several derivatives found that certain compounds exhibited significant inhibitory effects on cancer cell proliferation:

CompoundCell LineIC50 (µM)
10HCT1163.7
12MCF-73.1
11HEK2935.3

These results indicate that modifications to the benzimidazole structure can enhance selectivity and potency against specific cancer types, particularly breast cancer (MCF-7) and colorectal cancer (HCT116) .

Antibacterial Activity

The antibacterial properties of benzimidazole derivatives have also been extensively studied. A synthesis of various analogs demonstrated that several compounds showed notable activity against both Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainZone of Inhibition (mm)
6eStaphylococcus aureus29
6fEscherichia coli28
6gPseudomonas aeruginosa26

Compounds such as 6e, 6f, and 6g exhibited high antibacterial activity, suggesting that structural modifications can lead to enhanced efficacy against resistant bacterial strains .

The biological activity of benzimidazole derivatives is often attributed to their ability to interfere with cellular processes. Benzimidazoles are known to inhibit tubulin polymerization, which is crucial for cell division in both cancer and bacterial cells. This mechanism underlies their effectiveness as antiproliferative and antibacterial agents.

Case Studies

A comprehensive review highlighted the diverse biological activities associated with benzimidazole derivatives. Notably, compounds bearing the benzimidazole moiety have been shown to exhibit:

  • Anticancer properties : Inhibition of tumor growth in various models.
  • Antimicrobial effects : Activity against a range of pathogenic bacteria.
  • Anti-inflammatory effects : Reduction in inflammatory markers in vitro.

These findings underscore the therapeutic potential of this class of compounds in treating various diseases .

Q & A

Q. What are the optimized reaction conditions for synthesizing 5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one?

  • Methodological Answer : The synthesis typically involves alkylation of the benzimidazolone core with 2-methoxyethylamine derivatives. Key steps include:
  • Reagent selection : Use of potassium carbonate as a base and anhydrous magnesium chloride as a catalyst in methanol or DMF .
  • Temperature control : Reflux conditions (~60–80°C) to achieve optimal yields (e.g., 75% yield reported under similar conditions) .
  • Purification : Ethyl acetate/water extraction followed by recrystallization from DMF/acetic acid mixtures enhances purity .
  • Critical parameters : Reaction time (2–5 hours) and stoichiometric ratios (1:1.2 substrate:catalyst) are crucial to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents (e.g., methoxy and methyl groups) and confirm regiochemistry of the benzimidazole ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₃H₁₈N₄O₂) and detects isotopic patterns .
  • Infrared (IR) Spectroscopy : Confirms functional groups like C=O (1680–1700 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous benzimidazole derivatives .

Advanced Research Questions

Q. How do structural modifications at the 2-methoxyethylamino group impact biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies suggest:
  • Alkyl chain length : Shorter chains (e.g., ethyl vs. propyl) enhance solubility but reduce membrane permeability in cell-based assays .
  • Substituent electronegativity : Electron-withdrawing groups (e.g., -Cl) at the phenyl ring increase binding affinity to target enzymes (e.g., MIC values of 16 µg/mL against S. aureus) .
  • Methoxy positioning : Para-methoxy groups improve metabolic stability compared to ortho isomers in pharmacokinetic studies .
  • Experimental validation : Use in vitro assays (e.g., MIC for antimicrobial activity) and molecular docking to correlate structural changes with efficacy .

Q. What computational approaches predict the compound’s reactivity and electronic properties?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox behavior (e.g., B3LYP/6-31G(d,p) basis sets for imidazole derivatives) .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic pathways .
  • ADMET prediction tools : SwissADME or ADMETLab estimate bioavailability, toxicity, and blood-brain barrier penetration .

Data Contradiction Analysis

Q. How can discrepancies in reported synthesis yields (e.g., 75% vs. 50%) be resolved?

  • Methodological Answer :
  • Variable identification : Compare catalysts (e.g., MgCl₂ vs. NaOAc), solvents (methanol vs. DMF), and reaction scales .
  • Reproducibility protocols : Standardize inert atmosphere use (N₂/Ar) and moisture control, critical for amine-sensitive reactions .
  • Byproduct analysis : LC-MS or TLC monitoring identifies intermediates (e.g., over-alkylated derivatives) that reduce yields .

Biological Activity Evaluation

Q. What methodologies assess the compound’s antibacterial and antifungal efficacy?

  • Methodological Answer :
  • MIC assays : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and fungal (C. albicans) strains :
StrainMIC (µg/mL)Reference
S. aureus16
C. albicans32
  • Time-kill kinetics : Evaluates bactericidal vs. bacteriostatic effects over 24 hours .
  • Resistance profiling : Serial passage assays detect mutation rates in target pathogens .

Experimental Design

Q. How to design a stability study for the compound under physiological conditions?

  • Methodological Answer :
  • pH variation : Incubate in buffers (pH 1.2–7.4) at 37°C to simulate gastrointestinal and plasma environments .
  • Light/heat exposure : Accelerated degradation studies (ICH Q1A guidelines) with HPLC monitoring .
  • Metabolite identification : LC-HRMS profiles degradation products (e.g., hydrolysis of the methoxy group) .

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